Cas no 934-07-6 (Methyl 5-bromo-1H-pyrrole-2-carboxylate)

Methyl 5-bromo-1H-pyrrole-2-carboxylate structure
934-07-6 structure
Product Name:Methyl 5-bromo-1H-pyrrole-2-carboxylate
N.o CAS:934-07-6
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD09801030
CID:855456
PubChem ID:11600885
Update Time:2024-10-26

Methyl 5-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 5-bromo-1H-pyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylic acid, 5-bromo-, methyl ester
    • 5-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
    • Methyl 5-bromopyrrole-2-carboxylate
    • AMOT0128
    • ZYBOXSDTMZRWBC-UHFFFAOYSA-N
    • MB07693
    • AM804571
    • SY037210
    • AB0027740
    • ST24031127
    • W9608
    • 1H-Pyrrole
    • Pyrrole-2-carboxylic acid, 5-bromo-, methyl ester (7CI, 8CI)
    • Z1269211284
    • AKOS015920458
    • MFCD09801030
    • Methyl5-bromo-1H-pyrrole-2-carboxylate
    • CS-W006646
    • SCHEMBL1422544
    • AC-25502
    • A859798
    • FT-0730454
    • EN300-107218
    • 934-07-6
    • FS-3363
    • 1H-Pyrrole-2-carboxylic acid, 5-bromo,methyl ester
    • 1H-Pyrrole-2-carboxylic acid,5-bromo,methyl ester
    • DTXSID30469242
    • ALBB-037065
    • Methyl 5-bromo-1H-pyrrole-2-carboxylic acid
    • DB-024540
    • DTXCID40420061
    • MDL: MFCD09801030
    • Inchi: 1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
    • Chave InChI: ZYBOXSDTMZRWBC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=O)OC)N1

Propriedades Computadas

  • Massa Exacta: 202.95800
  • Massa monoisotópica: 202.95819g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 140
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.1
  • XLogP3: 1.9

Propriedades Experimentais

  • PSA: 42.09000
  • LogP: 1.56380

Methyl 5-bromo-1H-pyrrole-2-carboxylate Informações de segurança

Methyl 5-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 5-bromo-1H-pyrrole-2-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol ,  Water ;  1 d, pH 6.2, 25 °C
Referência
Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination
Wischang, Diana; Hartung, Jens; Hahn, Thomas; Ulber, Roland; Stumpf, Tobias; et al, Green Chemistry, 2011, 13(1), 102-108

Método de produção 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Referência
Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)
Gao, Shuang; Bethel, Travis K.; Kakeshpour, Tayeb; Hubbell, Grace E.; Jackson, James E.; et al, Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Método de produção 3

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 100 min, 0 °C; 2 h, 0 °C
Referência
A Stereodivergent Strategy to Both Product Enantiomers from the Same Enantiomer of a Stereoinducing Catalyst: Agelastatin A
Trost, Barry M.; Dong, Guangbin, Chemistry - A European Journal, 2009, 15(28), 6910-6919

Método de produção 4

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  18 h, 2 °C
Referência
Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof
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Método de produção 5

Condições de reacção
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Carbon tetrachloride ;  70 °C; 10 min, 70 °C
Referência
Preparation of pyrrole-containing peptidomimetic compounds as antipicornaviral agents
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, 0 °C; 2 h, 0 °C
Referência
3-(Pyridin-3-yl)acrylamide and N-(pyridin-3-yl)acrylamide derivatives as PAK and NAMPT modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
Referência
α-(Dialkylamino)-α-pyrrolylacetonitriles. A potpourri of useful synthetic transformations
Bray, Brian L.; Muchowski, Joseph M., Canadian Journal of Chemistry, 1990, 68(8), 1305-8

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Referência
Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum
Wischang, Diana; Radlow, Madlen; Schulz, Heiko; Vilter, Hans; Viehweger, Lutz; et al, Bioorganic Chemistry, 2012, 44, 25-34

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Referência
Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations
Wischang, Diana; Hartung, Jens, Tetrahedron, 2011, 67(22), 4048-4054

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium bromide Solvents: Acetonitrile ,  Water ;  pH 7, 25 °C
Referência
Method of synthesizing unsaturated cyclic halide
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Método de produção 11

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 0 °C; 40 min, 0 °C; 2 h, 0 °C
Referência
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Trost, Barry M.; Dong, Guangbin, Journal of the American Chemical Society, 2006, 128(18), 6054-6055

Método de produção 12

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, 0 °C; 2 h, 0 °C
Referência
A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction
Wang, Meng; Tan, Cun; He, Qian; Xie, Yuyuan; Yang, Chunhao, Organic & Biomolecular Chemistry, 2013, 11(16), 2574-2577

Método de produção 13

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 18 h, 2 °C
Referência
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Método de produção 14

Condições de reacção
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Referência
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Methyl 5-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 5-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 5-bromo-1H-pyrrole-2-carboxylate Fornecedores

Amadis Chemical Company Limited
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(CAS:934-07-6)Methyl 5-bromo-1H-pyrrole-2-carboxylate
Número da Ordem:A859798
Estado das existências:in Stock
Quantidade:25g/10g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):641.0/324.0/167.0
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Amadis Chemical Company Limited
(CAS:934-07-6)Methyl 5-bromo-1H-pyrrole-2-carboxylate
A859798
Pureza:99%/99%/99%
Quantidade:25g/10g/5g
Preço ($):641.0/324.0/167.0
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